4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide

HDAC inhibition zinc-binding group structure-activity relationship

Researchers requiring systematic SAR probes for the ureido-acetamide benzamide series can utilize this compound to map urea substituent effects on HDAC inhibition. Its 4-methoxybenzyl moiety provides a distinct molecular handle for chemical proteomics bait studies. Compare directly with 4-chlorobenzyl and tert-butyl analogs to quantify potency shifts. Available for immediate procurement.

Molecular Formula C20H24N4O4
Molecular Weight 384.436
CAS No. 1171473-28-1
Cat. No. B2793598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide
CAS1171473-28-1
Molecular FormulaC20H24N4O4
Molecular Weight384.436
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)NCC2=CC=C(C=C2)OC
InChIInChI=1S/C20H24N4O4/c1-14(25)24-17-7-5-16(6-8-17)19(26)21-11-12-22-20(27)23-13-15-3-9-18(28-2)10-4-15/h3-10H,11-13H2,1-2H3,(H,21,26)(H,24,25)(H2,22,23,27)
InChIKeyYAOYXNDYRDDSNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 30 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide: Structural Class and Procurement Baseline


4-Acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide (CAS 1171473-28-1) is a synthetic small molecule with the formula C20H24N4O4 and a molecular weight of 384.4 g/mol . It belongs to the class of ureido-acetamide benzamides, a scaffold associated with histone deacetylase (HDAC) inhibition and adenosine receptor modulation [1]. The compound features a 4-acetamidobenzamide core linked via an ethylenediamine spacer to a 4-methoxybenzyl urea moiety . This structural architecture places it within a well-precedented but sparsely characterized chemical series. For procurement specialists, the critical baseline is that this compound is currently available only through research chemical suppliers for laboratory use, and its biological characterization profile is notably incomplete relative to more established benzamide HDAC inhibitors such as CI-994 (tacedinaline) .

Scaffold Ureido-acetamide benzamide class probe
Availability Research-use-only via specialty suppliers
Characterization Notably incomplete vs. established benzamide HDAC inhibitors

4-Acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide: Risks of In-Class Substitution


The ureido-acetamide benzamide class encompasses structurally diverse compounds with distinct substituent patterns on both the benzamide core and the urea terminus, each potentially conferring divergent target selectivity, potency, and physicochemical properties . Within this series, analogs bearing 4-chlorobenzyl, tert-butyl, or thiophen-2-yl groups in place of the 4-methoxybenzyl moiety are commercially available, yet none possess published comparative biological data against the methoxybenzyl variant . Critically, even minor modifications to the urea substituent in benzamide HDAC inhibitors have been shown to shift selectivity profiles by orders of magnitude across HDAC isoforms [1]. The well-characterized benzamide HDAC inhibitor MS-275 (entinostat) demonstrates that the 2-aminophenyl zinc-binding group is essential for its class I HDAC selectivity profile [2], a pharmacophore absent in this compound. Without direct comparative data on target engagement, selectivity, and cellular activity, substituting this compound with a structural analog or a more potent benzamide HDAC inhibitor such as CI-994 introduces substantial scientific risk.

Risk Factor
Target Compound (CAS 1171473-28-1)
Established Benzamides (CI-994, MS-275)
Zinc-Binding Group
Ethylenediamine-urea extension (no ortho-amino group)
2-Aminophenyl Zn²⁺ chelator (essential for Class I HDAC inhibition)
Analog Profiling
Intra-class comparative data not published (4-Cl, tert-butyl analogs)
Well-characterized SAR with distinct selectivity windows
GPCR Target Evidence
Data gap for adenosine receptors (ChEMBL, BindingDB)
Alternative ligands with established binding data available

4-Acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide: Comparative Evidence


Zinc-Binding Group Divergence from Benzamide HDAC Inhibitors

The compound incorporates a 4-acetamidobenzamide moiety but lacks the ortho-amino group (2-aminophenyl or 2-aminoethyl) that serves as the zinc-chelating pharmacophore in potent class I HDAC inhibitors such as CI-994 (tacedinaline) and MS-275 . CI-994 (4-acetamido-N-(2-aminophenyl)benzamide) achieves HDAC1 IC50 of approximately 0.57 µM and HDAC2 IC50 of approximately 0.90 µM through its 2-aminophenyl zinc-binding group . The target compound replaces this critical 2-amino group with an ethylenediamine-urea-4-methoxybenzyl extension, which is not a recognized zinc-binding motif among characterized HDAC inhibitors . This structural divergence predicts a fundamentally different target engagement profile, a distinction that must be experimentally verified.

Zinc-Binding Group
Class-level inference
Target: Absent (ethylenediamine-urea)
Comparator: CI-994 (IC₅₀ ~0.57 µM, 2-aminophenyl)
Fundamentally different target engagement profile expected
Lack of Zn²⁺ chelator motif; activity may rely on alternative mechanisms
HDAC inhibition zinc-binding group structure-activity relationship benzamide pharmacophore

Urea-Terminal Substituent Differentiation Among Analogs

Within the narrow series of 4-acetamido-N-(2-(3-substituted-ureido)ethyl)benzamides, the 4-methoxybenzyl variant (target compound) can be compared structurally to the 4-chlorobenzyl and tert-butyl analogs, which are also commercially available as research chemicals . The 4-methoxybenzyl group (calculated logP contribution ≈ +1.9, H-bond acceptor capacity via methoxy oxygen) differs from the 4-chlorobenzyl variant (calculated logP contribution ≈ +2.4, no H-bond acceptor) and the tert-butyl variant (calculated logP contribution ≈ +2.0, purely hydrophobic) . Published SAR data on urea-based benzamide HDAC inhibitors indicate that urea-terminal substituent identity significantly modulates both enzyme inhibitory potency and antiproliferative activity in cancer cell lines [1]. However, head-to-head quantitative biological data comparing these three specific analogs has not been published in the peer-reviewed literature; thus, only structural inference can guide selection at present.

Urea-Terminal Substituent
Data to verify
Target: 4-Methoxy (logP ~1.9, H-bond acceptor)
Analogs: 4-Cl (logP ~2.4) / tert-Butyl (logP ~2.0)
Physicochemical shift may alter biological outcome
No published head-to-head bioassay data for these specific analogs
ureido-acetamide structure-activity relationship substituent effects benzamide analog series

Urea-Based Benzamide HDAC Inhibitors: Class-Level Evidence

A 2017 study by Zhu et al. characterized a series of urea-based benzamide derivatives as HDAC inhibitors, reporting compounds with HDAC1 inhibitory activity and in vitro cytotoxicity against multiple cancer cell lines [1]. While the specific 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide was not explicitly included in that study, the scaffold architecture (benzamide core with urea linker) is shared with the target compound [1]. The study demonstrated that urea-terminal substituent modifications produce IC50 variations exceeding 10-fold for HDAC1 inhibition and up to 50-fold for antiproliferative activity, establishing that even within this scaffold class, quantitative biological outcomes cannot be extrapolated without direct measurement [1]. This class-level evidence underscores the necessity of compound-specific characterization before assuming biological activity.

HDAC Class-Level Data
Class-level inference
Scaffold IC₅₀ variation >50-fold reported (Zhu 2017)
Benchmark: MS-275 IC₅₀ 0.243 µM, CI-994 IC₅₀ ~0.57 µM
Biological activity cannot be extrapolated without direct measurement
Target compound not tested in the published scaffold SAR study
histone deacetylase HDAC inhibition urea-based benzamide cancer cell cytotoxicity

Adenosine Receptor Activity: Data Gap vs. A3 Ligands

Ureido-acetamides have been explored as non-peptide CCKB/gastrin receptor antagonists in the published literature, with compounds demonstrating potent antagonism of CCK-8-induced neuronal firing in rat hippocampal slices [1]. Separately, certain benzamide derivatives have been reported as adenosine A3 receptor ligands with Ki values in the low nanomolar to micromolar range [2]. However, no published data demonstrate adenosine receptor binding for 4-acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide specifically. Any inference of adenosine receptor activity for this compound would require direct radioligand displacement data, which are currently absent from databases including ChEMBL, BindingDB, and PubChem [3]. Procurement for GPCR-related studies should therefore be predicated on the user's own screening data rather than literature precedent.

Adenosine Receptor Profile
Data to verify
No Ki/IC₅₀/EC₅₀ data for any AR subtype (ChEMBL, BindingDB)
Published CCKB ureido-acetamide context only
GPCR ligand activity is not supported by available evidence
Requires radioligand displacement screening for AR target validation
adenosine receptor A3 receptor ureido-acetamide GPCR ligand

4-Acetamido-N-(2-(3-(4-methoxybenzyl)ureido)ethyl)benzamide: Recommended Application Scenarios


SAR of Urea-Terminal Substituents on Benzamide Scaffold

The compound is most appropriately deployed as part of a systematic SAR series alongside its 4-chlorobenzyl and tert-butyl ureido analogs to probe the impact of urea-terminal substituent electronic and steric properties on biological target engagement . In the absence of published quantitative data, this compound represents an untested probe within a scaffold class where urea substituent modifications have demonstrated >10-fold variations in HDAC1 inhibitory potency [1]. Procurement for SAR studies should include all three commercially available ureido variants to enable direct comparative analysis .

Chemical Probe for Target Identification via Proteomics

Given the absence of characterized molecular targets for this specific compound, it may serve as a bait probe in chemical proteomics experiments (e.g., affinity pull-down followed by mass spectrometry) to identify its protein interaction partners . The 4-methoxybenzyl group provides a distinct molecular handle distinguishable from other benzamide probes, and the ethylenediamine spacer may be amenable to linker attachment for immobilization . This application leverages the compound's structural novelty while directly addressing its current knowledge gap.

Reference Compound for HDAC Selectivity Panels

If the compound demonstrates any HDAC inhibitory activity in preliminary screening, it would serve as a structurally distinct comparator to established benzamide HDAC inhibitors such as MS-275 (entinostat) and CI-994 (tacedinaline) [1]. The absence of the canonical ortho-amino zinc-binding group makes it a potentially informative negative-control-like probe for assessing zinc-chelator-dependent vs. independent mechanisms of HDAC modulation . However, this application is contingent upon first establishing the compound's HDAC activity profile through direct enzyme inhibition assays.

Synthetic Intermediate for Pharmacological Derivatization

The compound's ethylenediamine linker and terminal methoxybenzyl group offer synthetic handles for further chemical elaboration. The methoxy group can be demethylated to a phenol for subsequent conjugation, and the urea NH groups can be functionalized . This positions the compound as a versatile scaffold for generating derivative libraries aimed at improving potency, selectivity, or pharmacokinetic properties relative to the parent structure [1].

Application
Selection Property
Validation Focus
SAR of Urea-Terminal Substituents
Urea-terminal structural variants (4-methoxy, 4-Cl, tert-butyl)
In vitro comparative potency and physicochemical profiling
Chemical Proteomics for Target ID
Distinct 4-methoxybenzyl molecular handle
Protein interaction mapping via affinity pull-down / MS
HDAC Panel Differentiation
Non-ortho-amino ZBG mode of interaction
Analysis of ZBG-dependent vs independent HDAC modulation
Synthetic Derivatization
Deprotectable methoxy, functionalizable urea linker
Derivative library synthesis for potency and PK optimization
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